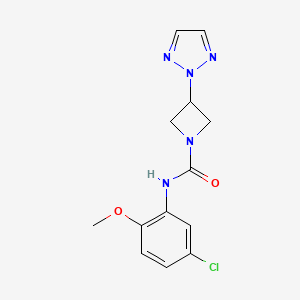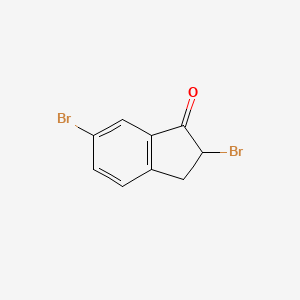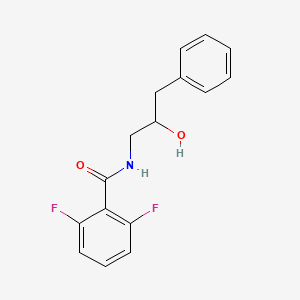
6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis, which can be informative for understanding similar compounds. The first paper discusses a compound with an imidazo[1,2-a]pyridine structure and an amide group, which shares some structural similarities with the compound . The second paper explores the generation of polysubstituted 2-pyridinecarboxylic acid derivatives, which are structurally related to pyridine carboxamides . These studies can provide a general understanding of the chemical behavior and synthesis of compounds with pyridine and amide functionalities.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions . The generation of polysubstituted pyridine derivatives from 2-oxa-5-azabicyclo[2.2.2]oct-5-en-3-ones involves selective reactions with nucleophiles, lactone cleavage, and dehydration to form the pyridine systems . These methods could potentially be adapted for the synthesis of "6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide" by altering the starting materials and reaction conditions to introduce the appropriate substituents.
Molecular Structure Analysis
The molecular structure of compounds similar to "6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide" can be confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and MS. X-ray diffraction can provide crystallographic and conformational analyses, and density functional theory (DFT) calculations can be used to predict and compare molecular structures . These techniques would be essential in characterizing the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactions of pyridine carboxamides and related compounds can involve interactions with various nucleophiles, as seen in the generation of polysubstituted pyridine derivatives . The reactivity of the amide group and the influence of substituents on the pyridine ring are critical factors in determining the outcome of such reactions. Understanding these reactions can provide insights into the potential reactivity of "6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with pyridine and amide groups can be investigated using DFT to study molecular electrostatic potentials and frontier molecular orbitals . These properties are influenced by the molecular structure and can affect the compound's reactivity, stability, and interactions with other molecules. Such analyses would be relevant for "6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide" to predict its behavior in various chemical environments.
Applications De Recherche Scientifique
Synthesis and Reactivity
Synthesis of Pyridothienopyrimidines and Related Compounds : Abdel-rahman et al. (2003) explored the reactions of 4-aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones with chloroacetonitrile or chloroacetamide to synthesize 3-amino-4-aryl-6-(2'-thienyl)-thieno[2,3-b]pyridine-2-carbonitriles and 2-carboxamide analogs. These compounds were further reacted with various reagents to produce new pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems, showcasing the compound's role in generating complex heterocyclic structures (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).
Antimicrobial Applications : Al-Salahi, Al-Omar, and Amr (2010) synthesized chiral macrocyclic and linear bridged pyridines starting from pyridine-2,6-dicarbonyl dichloride. These compounds, including bis-carboxamide pyridine derivatives, were tested for their antimicrobial properties, illustrating the potential biomedical applications of pyridine carboxamide derivatives (Al-Salahi, Al-Omar, & Amr, 2010).
Generation of Polysubstituted 2-Pyridinecarboxylic Acid Derivatives : Dubois et al. (1996) described the generation of variously substituted 4,5-dihydro-5-hydroxy-2-pyridinecarboxylic acid derivatives through the reaction of chlorimine function adducts with alcohols or amines. This study demonstrates the compound's utility in producing novel pyridine systems with potential applications in medicinal chemistry (Dubois, Fannes, Toppet, & Hoornaert, 1996).
Heterocyclic Synthesis with Thiophene-2-Carboxamide : Ahmed (2007) investigated the synthesis of new antibiotic and antibacterial drugs by reacting 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide with various reagents. This study showcases the compound's role in developing new therapeutics with antibacterial properties (Ahmed, 2007).
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.
Propriétés
IUPAC Name |
6-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-3-2-8(6-14-9)10(16)15-11(7-13)4-1-5-11/h2-3,6H,1,4-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFDQDCVYFDSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2526161.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2526163.png)

![Furan-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2526166.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2526167.png)

![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid](/img/structure/B2526169.png)
![3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile](/img/structure/B2526170.png)



![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2526179.png)

